1-[1-(Aminomethyl)cyclopropyl]but-3-en-1-one
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Overview
Description
1-[1-(Aminomethyl)cyclopropyl]but-3-en-1-one is an organic compound with the molecular formula C₈H₁₃NO. This compound is characterized by a cyclopropyl group attached to an aminomethyl group, which is further connected to a but-3-en-1-one moiety. It is a versatile compound used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]but-3-en-1-one typically involves the reaction of cyclopropylmethylamine with but-3-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using advanced chemical reactors and process control systems. The process is designed to ensure consistent quality and high efficiency. The raw materials are carefully selected, and the reaction parameters are continuously monitored to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The aminomethyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, hydroxides, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]but-3-en-1-one is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]but-3-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The cyclopropyl group provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate
- 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol
- 1-[1-(aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]but-3-en-1-one is unique due to its combination of a cyclopropyl group and a but-3-en-1-one moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]but-3-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-3-7(10)8(6-9)4-5-8/h2H,1,3-6,9H2 |
InChI Key |
CIUIODJGYYYAON-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)C1(CC1)CN |
Origin of Product |
United States |
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